molecular formula C14H19N5O B5346362 2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide

2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide

Cat. No. B5346362
M. Wt: 273.33 g/mol
InChI Key: PNAOPOPZWDHKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide, also known as IBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBT is a triazole-based compound that has been studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide has several advantages for lab experiments, including its high purity and stability. However, this compound is relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties, as well as its potential use in the treatment of neurological disorders. This compound has several advantages for lab experiments, including its high purity and stability, but its relatively high cost may limit its use in some experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide can be synthesized using various methods, including the reaction of 4-isobutoxyphenyl hydrazine with ethyl 2-(4-formylphenyl)-2-oxoacetate in the presence of triethylamine and acetic acid. The reaction results in the formation of this compound as a white powder with a melting point of 160-162°C.

Scientific Research Applications

2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide has been studied extensively for its potential applications in various fields. In the field of pharmacology, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]-N'-(1,2,4-triazol-4-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-11(2)8-20-13-5-3-12(4-6-13)7-14(15)18-19-9-16-17-10-19/h3-6,9-11H,7-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAOPOPZWDHKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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